molecular formula C15H10O5 B12400333 Tyrosinase-IN-7

Tyrosinase-IN-7

Cat. No.: B12400333
M. Wt: 270.24 g/mol
InChI Key: YYGLODWQUMPWFP-MLPAPPSSSA-N
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Description

Tyrosinase-IN-7 is a potent inhibitor of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosinase-IN-7 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tyrosinase-IN-7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced back to its original form from quinones.

    Substitution: Functional groups on this compound can be substituted with other groups to modify its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.

Major Products

The major products formed from these reactions include various quinones and substituted derivatives of this compound, which can have different levels of inhibitory activity against tyrosinase.

Scientific Research Applications

Tyrosinase-IN-7 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: It helps in understanding the role of tyrosinase in melanin biosynthesis and its regulation.

    Medicine: It has potential therapeutic applications in treating hyperpigmentation disorders and melanoma.

    Industry: It is used in the development of skin-whitening products and as a preservative to prevent browning in food products.

Mechanism of Action

Tyrosinase-IN-7 exerts its effects by binding to the active site of tyrosinase, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of phenolic substrates. This inhibition disrupts the production of melanin, leading to reduced pigmentation.

Comparison with Similar Compounds

Similar Compounds

    Kojic Acid: Another tyrosinase inhibitor used in cosmetics for skin whitening.

    Arbutin: A glycosylated hydroquinone used in skin-lightening products.

    Hydroquinone: A potent skin-lightening agent but with potential side effects.

Uniqueness of Tyrosinase-IN-7

This compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of side effects and can be used in lower concentrations to achieve the desired effect.

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H10O5/c16-9-5-4-8(12(18)7-9)6-13-14(19)10-2-1-3-11(17)15(10)20-13/h1-7,16-18H/b13-6-

InChI Key

YYGLODWQUMPWFP-MLPAPPSSSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O

Origin of Product

United States

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